methyl (Z)-2-benzamido-3-[[(Z)-2-benzamido-3-methoxy-3-oxoprop-1-enyl]carbamothioylamino]prop-2-enoate
Overview
Description
Methyl (Z)-2-benzamido-3-[[(Z)-2-benzamido-3-methoxy-3-oxoprop-1-enyl]carbamothioylamino]prop-2-enoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including amide, ester, and thioamide, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (Z)-2-benzamido-3-[[(Z)-2-benzamido-3-methoxy-3-oxoprop-1-enyl]carbamothioylamino]prop-2-enoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamido Intermediate: The initial step involves the reaction of benzoyl chloride with an appropriate amine to form the benzamido intermediate.
Esterification: The intermediate is then subjected to esterification with methanol in the presence of an acid catalyst to form the ester group.
Thioamide Formation: The ester is then reacted with a thioamide reagent under controlled conditions to introduce the thioamide group.
Final Coupling: The final step involves coupling the intermediate with another benzamido derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl (Z)-2-benzamido-3-[[(Z)-2-benzamido-3-methoxy-3-oxoprop-1-enyl]carbamothioylamino]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the amide and ester groups, using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized amides or esters, while reduction may produce reduced amides or alcohols.
Scientific Research Applications
Methyl (Z)-2-benzamido-3-[[(Z)-2-benzamido-3-methoxy-3-oxoprop-1-enyl]carbamothioylamino]prop-2-enoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (Z)-2-benzamido-3-[[(Z)-2-benzamido-3-methoxy-3-oxoprop-1-enyl]carbamothioylamino]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate: A similar compound with different functional groups, used in various synthetic applications.
Methyl 3-(4-methylbenzenesulfonyl)prop-2-ynoate: Another related compound with distinct reactivity and applications.
Uniqueness
Methyl (Z)-2-benzamido-3-[[(Z)-2-benzamido-3-methoxy-3-oxoprop-1-enyl]carbamothioylamino]prop-2-enoate is unique due to its combination of amide, ester, and thioamide functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
methyl (Z)-2-benzamido-3-[[(Z)-2-benzamido-3-methoxy-3-oxoprop-1-enyl]carbamothioylamino]prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O6S/c1-32-21(30)17(26-19(28)15-9-5-3-6-10-15)13-24-23(34)25-14-18(22(31)33-2)27-20(29)16-11-7-4-8-12-16/h3-14H,1-2H3,(H,26,28)(H,27,29)(H2,24,25,34)/b17-13-,18-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLWMJJYNDFXJP-JTFWXBGUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC(=S)NC=C(C(=O)OC)NC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/NC(=S)N/C=C(\NC(=O)C1=CC=CC=C1)/C(=O)OC)/NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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